molecular formula C15H14BrN7OS B15284034 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide

2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B15284034
M. Wt: 420.3 g/mol
InChI Key: PIJXBGKNVVBPHU-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole moiety is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity . Additionally, the compound may interact with other molecular targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
  • 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological properties.

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C14H15BrN6OSC_{14}H_{15}BrN_6OS, with a molecular weight of approximately 384.28 g/mol. The structure features two triazole rings and a sulfanyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H15BrN6OSC_{14}H_{15}BrN_6OS
Molecular Weight384.28 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In particular, derivatives of triazoles have been found to possess antibacterial activity against various pathogens.

  • Case Study : A study investigated the antibacterial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to our target compound showed promising inhibitory effects, suggesting potential for development as antibacterial agents .

Antifungal Activity

Triazoles are well-known for their antifungal properties, particularly in inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Research Findings : Compounds with similar structural features have been evaluated for their antifungal activity against strains such as Candida albicans. The results indicated that modifications on the triazole ring could enhance antifungal efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

  • Molecular Docking Studies : Molecular docking studies have shown that triazole derivatives can effectively bind to COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Triazoles have been investigated for their anticancer properties as well. The ability to induce apoptosis in cancer cells is a significant area of interest.

  • Case Study : A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines such as HeLa and HepG2. The results suggested that certain modifications could enhance cytotoxicity, making them candidates for further development .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzyme active sites.
  • Receptor Binding : Triazoles can act as ligands for various receptors involved in inflammation and cancer pathways.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/ProcessesObserved Effects
AntimicrobialS. aureus, E. coliInhibition of growth
AntifungalC. albicansDisruption of cell membrane
Anti-inflammatoryCOX-1, COX-2Reduced inflammatory markers
AnticancerHeLa, HepG2Induction of apoptosis

Properties

Molecular Formula

C15H14BrN7OS

Molecular Weight

420.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H14BrN7OS/c16-10-3-1-9(2-4-10)13-20-22-15(23(13)11-5-6-11)25-7-12(24)19-14-17-8-18-21-14/h1-4,8,11H,5-7H2,(H2,17,18,19,21,24)

InChI Key

PIJXBGKNVVBPHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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